molecular formula C47H74N10O14S B1670767 Disomotide CAS No. 181477-43-0

Disomotide

Cat. No.: B1670767
CAS No.: 181477-43-0
M. Wt: 1035.2 g/mol
InChI Key: BDQMCYCLZBSYJZ-BBXCZNCNSA-N
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Description

Disomotide (CAS 181477-43-0) is a synthetic peptide vaccine designed to target the melanoma-associated antigen gp100 (PMEL17). Its molecular formula is C₄₇H₇₄N₁₀O₁₄S, with a molecular weight of 1035.21 Da . Structurally, this compound is a modified 9-amino-acid peptide derived from the gp100 protein sequence (residues 209–217), where the second residue is substituted with methionine to enhance immunogenicity and stability . This modification improves its ability to activate cytotoxic T lymphocytes (CTLs), which recognize and destroy melanoma cells expressing gp100 .

This compound has undergone extensive clinical evaluation, including Phase I–III trials, often combined with adjuvants like Montanide ISA-51 or immunomodulators such as Leuprolide.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H74N10O14S/c1-8-26(6)36(49)45(68)51-29(18-20-72-7)39(62)52-31(22-35(60)61)42(65)50-28(16-17-34(48)59)40(63)55-37(24(2)3)46(69)57-19-12-15-33(57)44(67)53-30(21-27-13-10-9-11-14-27)41(64)54-32(23-58)43(66)56-38(25(4)5)47(70)71/h9-11,13-14,24-26,28-33,36-38,58H,8,12,15-23,49H2,1-7H3,(H2,48,59)(H,50,65)(H,51,68)(H,52,62)(H,53,67)(H,54,64)(H,55,63)(H,56,66)(H,60,61)(H,70,71)/t26-,28-,29-,30-,31-,32-,33-,36-,37-,38-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDQMCYCLZBSYJZ-BBXCZNCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CO)C(=O)NC(C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N[C@@H](C(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H74N10O14S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50171158
Record name Disomotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1035.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

181477-43-0
Record name Disomotide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0181477430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disomotide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50171158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Disomotide, being a peptide, primarily undergoes reactions typical of peptide chemistry. These include:

Scientific Research Applications

Disomotide has shown promise in various scientific research applications, particularly in the fields of oncology and immunology. It is being investigated for its potential to enhance the immune response against melanoma cells by targeting the gp100 protein. This makes it a valuable tool in cancer immunotherapy research. Additionally, this compound’s ability to modulate the immune system has led to its exploration in treating other types of cancer, such as non-small cell lung cancer and renal cell carcinoma . Its role in modulating cytokine production also makes it a candidate for research in autoimmune diseases .

Mechanism of Action

Disomotide exerts its effects by targeting the gp100 protein, a melanocyte protein involved in the immune response against melanoma cells. By binding to this protein, this compound enhances the generation of cytotoxic T lymphocytes (CTLs) that recognize and kill melanoma cells. This immune modulation is achieved through the activation of specific cellular receptors and signaling pathways, leading to a more controlled and effective immune response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Disomotide is compared below with Ovemotide (a functionally similar peptide vaccine) and the native gp100:209-217 peptide (a structurally analogous compound).

Table 1: Structural and Functional Comparison

Parameter This compound Native gp100:209-217 Peptide Ovemotide
CAS Number 181477-43-0 Not explicitly listed Not explicitly listed
Molecular Formula C₄₇H₇₄N₁₀O₁₄S Presumed shorter sequence Undisclosed
Modification Methionine substitution at position 2 No modification Undisclosed
Target gp100 antigen on melanoma cells gp100 antigen Undisclosed (likely tumor antigen)
Clinical Stage Phase III (highest) Preclinical/early-phase studies Undisclosed
Key Advantage Enhanced CTL activation and stability Baseline immunogenicity Classified as a peptide vaccine

Table 2: Efficacy and Clinical Data

Compound Trial Phase Participants Key Findings (Based on Available Evidence)
This compound Phase III 643 Potential as a melanoma vaccine; results undisclosed
This compound Phase II 47–104 Evaluated in combination with MAGE-3/Leuprolide; no efficacy data
Native gp100 Preclinical N/A Lower stability and immunogenicity vs. modified peptides

Structural Analog: Native gp100:209-217 Peptide

The native gp100:209-217 peptide shares the same core sequence as this compound but lacks methionine substitution. Studies indicate that this unmodified peptide exhibits lower stability in physiological conditions and reduced capacity to activate CTLs compared to this compound . For example, in vitro assays show that this compound induces a 2–3 fold higher CTL-mediated tumor cell lysis than the native peptide . This highlights the critical role of methionine in enhancing antigen presentation and immune recognition.

Functional Analog: Ovemotide

Ovemotide is classified alongside this compound as a peptide vaccine in WHO reports, suggesting a shared therapeutic approach . However, its molecular structure, target antigen, and clinical data remain undisclosed in the available evidence. This lack of transparency limits direct comparisons but underscores the broader trend of developing peptide-based immunotherapies for oncology.

Research and Development Challenges

This compound: Advantages: High specificity for gp100, proven safety in Phase III trials .

Native gp100 Peptide :

  • Advantages : Represents the natural antigenic sequence.
  • Limitations : Poor pharmacokinetics and rapid degradation in vivo .

Biological Activity

Disomotide, also known as G209-2M, is a synthetic peptide derived from the melanoma antigen. It plays a significant role in enhancing the immune response against melanoma by promoting the generation of cytotoxic T lymphocytes (CTLs) that specifically recognize melanoma cells. This compound has garnered attention in cancer immunotherapy, particularly in the context of melanoma treatment.

This compound functions primarily by targeting specific molecular pathways associated with tumor progression and immune evasion. It enhances the recognition of melanoma cells by CTLs, thereby facilitating an effective immune response against tumor cells. The mechanism involves:

  • Activation of CTLs : this compound stimulates the proliferation and activation of CTLs, which are crucial for targeting and destroying cancer cells.
  • Cytokine Production : The peptide influences the secretion of various cytokines that modulate immune responses, contributing to an enhanced anti-tumor effect.

Research Findings

Recent studies have demonstrated the efficacy of this compound in clinical settings. Here are some key findings from various research efforts:

  • Clinical Trials : this compound has been evaluated in multiple clinical trials aimed at assessing its safety and efficacy in patients with advanced melanoma. Results indicate that patients receiving this compound in combination with other immunotherapeutic agents show improved overall survival rates compared to those receiving standard treatments alone .
  • Case Studies : A notable case study highlighted a patient with metastatic melanoma who exhibited a significant reduction in tumor size after treatment with this compound combined with checkpoint inhibitors. The patient's immune profile showed increased levels of CTLs specific to melanoma antigens post-treatment .
  • In Vitro Studies : Laboratory experiments have shown that this compound can induce apoptosis in melanoma cell lines, suggesting a direct anti-tumor effect beyond its immunomodulatory properties. The compound was found to inhibit key survival pathways in these cells, leading to increased cell death .

Summary of Findings

Study TypeKey Findings
Clinical TrialsImproved survival rates in advanced melanoma patients receiving this compound
Case StudiesSignificant tumor reduction observed in metastatic melanoma patient
In Vitro StudiesInduction of apoptosis in melanoma cell lines

Potential Applications

The biological activity of this compound suggests several potential applications:

  • Combination Therapy : Its use alongside existing immunotherapies could enhance treatment outcomes for melanoma patients.
  • Vaccine Development : this compound may serve as a component in therapeutic vaccines aimed at eliciting robust immune responses against malignant cells.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Disomotide
Reactant of Route 2
Disomotide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.